Amphidinolide F

Description

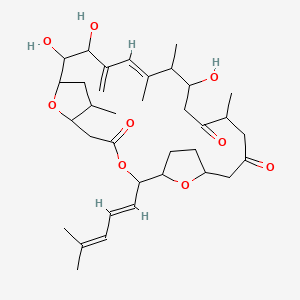

Structure

2D Structure

Properties

CAS No. |

139594-87-9 |

|---|---|

Molecular Formula |

C35H52O9 |

Molecular Weight |

616.8 g/mol |

IUPAC Name |

(13E)-10,11,16-trihydroxy-7,14,15,19-tetramethyl-12-methylidene-2-[(1E)-4-methylpenta-1,3-dienyl]-3,26,27-trioxatricyclo[21.2.1.16,9]heptacos-13-ene-4,18,21-trione |

InChI |

InChI=1S/C35H52O9/c1-19(2)9-8-10-29-30-12-11-26(42-30)16-25(36)14-21(4)27(37)17-28(38)24(7)20(3)13-23(6)34(40)35(41)32-15-22(5)31(43-32)18-33(39)44-29/h8-10,13,21-22,24,26,28-32,34-35,38,40-41H,6,11-12,14-18H2,1-5,7H3/b10-8+,20-13+ |

InChI Key |

VLOUARUYJFXXNO-VMHIOKEMSA-N |

Isomeric SMILES |

CC1CC2C(C(C(=C)/C=C(/C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)/C=C/C=C(C)C)C)O)C)\C)O)O |

Canonical SMILES |

CC1CC2C(C(C(=C)C=C(C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)C=CC=C(C)C)C)O)C)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amphidinolide F |

Origin of Product |

United States |

Foundational & Exploratory

Amphidinolide X: A Technical Guide to a Novel Cytotoxic Macrolide from Marine Dinoflagellates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amphidinolide X, a novel 16-membered macrodiolide with significant cytotoxic properties, isolated from the marine dinoflagellate Amphidinium sp. This document details its discovery, chemical structure, mechanism of action, and the experimental protocols utilized for its characterization.

Introduction

Marine dinoflagellates of the genus Amphidinium are a prolific source of structurally diverse and biologically active macrolides known as amphidinolides.[1] These compounds have garnered considerable attention in the scientific community due to their potent cytotoxic activities against various cancer cell lines. Amphidinolide X, a unique 16-membered macrodiolide, was first isolated from the marine dinoflagellate Amphidinium sp. (strain Y-42).[1][2] Its discovery has opened new avenues for the development of novel anticancer agents. This guide serves as a technical resource for researchers and professionals in drug development, providing detailed information on the isolation, structural elucidation, and biological evaluation of Amphidinolide X.

Chemical Structure and Properties

Amphidinolide X is a 16-membered macrodiolide, a class of compounds characterized by a large lactone ring containing two ester linkages. Its gross structure was elucidated through extensive spectroscopic analysis, including one-bond and long-range 13C-13C correlations.[2] The relative and absolute stereochemistries were determined by a combination of NOESY data, coupling constants in 1H and 13C NMR spectra, and analysis of degradation products.[2]

Table 1: Physicochemical Properties of Amphidinolide X

| Property | Value |

| Molecular Formula | C₂₆H₄₀O₆ |

| Molecular Weight | 448.6 g/mol |

| Appearance | White amorphous solid |

| Source | Amphidinium sp. (strain Y-42) |

Cytotoxic Activity

Amphidinolide X exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

Table 2: Cytotoxicity (IC50) of Amphidinolide X against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| L1210 | Murine leukemia | 1.5 |

| KB | Human oral epidermoid carcinoma | 3.8 |

Data sourced from publicly available research.

Mechanism of Action: F-Actin Destabilization

The cytotoxic effects of Amphidinolide X are attributed to its interaction with the cellular cytoskeleton, specifically with actin filaments. Studies have revealed that Amphidinolide X acts as an F-actin destabilizer.[1] This mechanism involves the inhibition of actin polymerization, a critical process for cell division, motility, and maintenance of cell shape. By disrupting the dynamics of the actin cytoskeleton, Amphidinolide X induces cell cycle arrest and ultimately leads to apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of Amphidinolide X as an F-actin destabilizer.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Amphidinolide X.

Isolation and Purification of Amphidinolide X

The following protocol outlines the steps for isolating Amphidinolide X from the marine dinoflagellate Amphidinium sp. (strain Y-42).[2]

Caption: Workflow for the isolation and purification of Amphidinolide X.

Detailed Steps:

-

Culturing: Amphidinium sp. (strain Y-42) is cultured in a suitable medium (e.g., seawater-based medium) under controlled conditions of light and temperature.

-

Harvesting and Extraction: The dinoflagellate cells are harvested by centrifugation and then lyophilized. The dried cell mass is extracted with a mixture of methanol (MeOH) and toluene.

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc layer, containing the lipophilic compounds including Amphidinolide X, is collected and concentrated.

-

Chromatography: The concentrated EtOAc extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: To perform a preliminary separation of compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: To further separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Multiple rounds of reversed-phase HPLC are used for the final purification of Amphidinolide X.

-

Structure Elucidation by 2D NMR Spectroscopy

The chemical structure of Amphidinolide X was determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2]

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing adjacent protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is crucial for determining the stereochemistry of the molecule.

A detailed analysis of these 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's three-dimensional structure.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Amphidinolide X is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Amphidinolide X. Control wells with untreated cells and blank wells (medium only) are also included.

-

Incubation: The plates are incubated for a specific period (typically 48 to 72 hours) to allow the compound to exert its cytotoxic effects.

-

MTT Addition: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of Amphidinolide X. The IC50 value is then determined from the dose-response curve.

Actin Polymerization Assay

To investigate the effect of Amphidinolide X on actin dynamics, an in vitro actin polymerization assay is performed. This assay typically uses pyrene-labeled actin, which exhibits increased fluorescence upon polymerization into F-actin.

Detailed Steps:

-

Preparation of G-actin: Monomeric (G)-actin, with a percentage labeled with pyrene, is prepared in a low-salt buffer (G-buffer) to prevent spontaneous polymerization.

-

Initiation of Polymerization: Polymerization is initiated by adding a high-salt polymerization buffer.

-

Treatment: Different concentrations of Amphidinolide X are added to the actin solution. A control with no compound is also included.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time using a fluorometer.

-

Data Analysis: An increase in fluorescence indicates actin polymerization. A decrease or slower rate of increase in the presence of Amphidinolide X compared to the control indicates inhibition of actin polymerization.

Conclusion

Amphidinolide X represents a promising new cytotoxic macrolide with a distinct mechanism of action involving the destabilization of F-actin. Its potent activity against cancer cell lines makes it a valuable lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers interested in further exploring the chemical and biological properties of Amphidinolide X and other related marine natural products. The detailed experimental protocols offer a starting point for the isolation, characterization, and evaluation of this and other potentially therapeutic compounds from marine sources.

References

biological activity of Amphidinolide F against cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphidinolide F is a potent cytotoxic macrolide isolated from the marine dinoflagellate Amphidinium sp.[1]. Like other members of the amphidinolide family, it has garnered significant interest from the scientific community due to its complex chemical structure and notable biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound against cancer cell lines, with a focus on its cytotoxic effects. While research into its specific mechanisms of action is ongoing, this document summarizes the existing quantitative data, outlines relevant experimental protocols, and presents visual representations of associated biological pathways and workflows.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a limited number of cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are presented below. It is important to note that further research is required to expand this dataset across a broader range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| L1210 | Murine Lymphoma | 1.5 | [2] |

| KB | Human Epidermoid Carcinoma | 3.2 | [2] |

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

1. Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

3. Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on a plate shaker for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

4. Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound have not yet been fully elucidated, its cytotoxic nature suggests potential interference with fundamental cellular processes. The broader family of amphidinolides is known to interact with actin, a key component of the cytoskeleton[3][4]. Disruption of the actin cytoskeleton can trigger apoptosis through various signaling cascades.

Below are diagrams illustrating a general experimental workflow for screening natural products and a hypothetical signaling pathway that could be impacted by a cytotoxic agent that disrupts the actin cytoskeleton.

Caption: General workflow for the discovery and initial biological evaluation of marine natural products.

Caption: A hypothetical signaling pathway illustrating how a cytotoxic agent could induce apoptosis and cell cycle arrest.

Conclusion and Future Directions

This compound demonstrates potent cytotoxic activity against the cancer cell lines tested. However, a significant knowledge gap remains regarding its broader anticancer profile and precise mechanism of action. Future research should focus on:

-

Expanding Cytotoxicity Screening: Evaluating the efficacy of this compound against a diverse panel of human cancer cell lines, including those from different tissue origins and with various genetic backgrounds.

-

Elucidating the Mechanism of Action: Investigating whether this compound induces apoptosis and/or cell cycle arrest. This would involve analyzing the expression of key regulatory proteins such as caspases, Bcl-2 family members, and cyclins.

-

Identifying Molecular Targets: Determining the specific molecular targets of this compound. While other amphidinolides interact with actin, it is crucial to confirm if this is also the primary target for this compound and to characterize the nature of this interaction.

-

Investigating Signaling Pathways: Exploring the impact of this compound on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

A deeper understanding of the biological activities of this compound will be instrumental in assessing its potential as a lead compound for the development of novel anticancer therapeutics. The complexity of its synthesis, however, remains a significant hurdle for its widespread investigation and potential clinical application[1][5]. Continued efforts in both synthetic chemistry and cancer biology will be essential to unlock the full therapeutic potential of this fascinating marine natural product.

References

- 1. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Cytotoxic Activity of Amphidinolide F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphidinolide F, a complex macrolide isolated from the marine dinoflagellate Amphidinium sp., has demonstrated notable cytotoxic activity against select cancer cell lines. However, a comprehensive understanding of its mechanism of action remains elusive, representing a significant knowledge gap in the pharmacology of this natural product family. This technical guide synthesizes the currently available data on this compound, focusing on its cytotoxic profile. In the absence of definitive mechanistic studies for this compound, this document also provides a comparative analysis of the well-established actin-targeting mechanisms of other amphidinolides. This guide aims to serve as a foundational resource for researchers, offering a clear presentation of the known data, detailed experimental considerations for its study, and a framework for future investigations into its therapeutic potential.

Introduction

The amphidinolides are a diverse family of macrolides produced by marine dinoflagellates, many of which exhibit potent biological activities. This compound, first isolated in 1991, is a structurally intricate member of this class.[1] While its complex architecture has made it a compelling target for total synthesis, its biological evaluation has been limited, primarily due to its scarce availability from natural sources. To date, the only reported biological activity of this compound is its cytotoxicity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells.[1] This guide will present this data and explore potential avenues for future mechanistic studies based on the known actions of related compounds.

Cytotoxic Activity of this compound

The primary evidence for the biological potential of this compound stems from its in vitro cytotoxicity. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cell Type | IC50 (µg/mL) |

| L1210 | Murine Lymphoma | 1.5 |

| KB | Human Epidermoid Carcinoma | 3.2 |

| Data sourced from Kobayashi et al., 1991.[1] |

Experimental Protocols: A Representative Cytotoxicity Assay

While the specific protocol used in the original 1991 study is not detailed, a standard method for determining the IC50 of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[2][3][4]

MTT Assay Protocol

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][4]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path to Cytotoxicity Data and Potential Mechanisms

To provide a clearer understanding of the experimental workflow and the context of this compound's potential mechanism, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

The Definitive Guide to the Stereochemistry and Absolute Configuration of Amphidinolide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphidinolide F is a complex macrolide natural product isolated from the marine dinoflagellate Amphidinium sp.[1][2] Its intricate molecular architecture, featuring a 25-membered lactone ring and eleven stereogenic centers, coupled with significant cytotoxic activity, has made it a compelling target for synthetic chemists and a subject of interest for drug development.[2] The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial to its biological function. This technical guide provides a comprehensive overview of the determination of the absolute configuration of this compound, detailing the experimental methodologies and key data that have solidified our understanding of this fascinating molecule.

The Stereochemical Challenge of this compound

The structure of this compound is characterized by a dense array of chiral centers, the specific configuration of which dictates the molecule's overall shape and interaction with biological targets. The initial stereochemical assignment of this compound was proposed by analogy to the closely related and more abundant congener, Amphidinolide C, which shares an identical macrolactone core.[1] However, unambiguous confirmation of both the relative and absolute stereochemistry awaited its successful total synthesis.[2]

Absolute Configuration of Stereogenic Centers

The absolute configuration of the eleven stereogenic centers in this compound has been definitively established. This was primarily achieved through the successful enantioselective total synthesis of the molecule, which allowed for direct comparison of the synthetic material with the natural product.[2] The stereochemical assignments are also in agreement with the detailed studies conducted on the analogous centers of Amphidinolide C.[3]

The established absolute configurations of the eleven stereogenic centers of this compound are presented in Table 1.

| Stereocenter | Absolute Configuration |

| C3 | S |

| C4 | R |

| C6 | R |

| C7 | R |

| C8 | R |

| C12 | R |

| C13 | S |

| C16 | S |

| C20 | R |

| C23 | R |

| C24 | R |

| Table 1: Absolute Configuration of Stereogenic Centers in this compound. |

Experimental Determination of Stereochemistry

The elucidation of this compound's complex stereochemistry relied on a combination of advanced spectroscopic techniques and chemical derivatization methods, applied to both the natural product and synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy was a cornerstone in determining the relative stereochemistry of the various stereoclusters within this compound. Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations provided crucial information about the spatial relationships between protons, allowing for the deduction of the relative configurations of adjacent stereocenters.

Mosher's Ester Analysis

To determine the absolute configuration of key hydroxyl-bearing stereocenters, Mosher's ester analysis was employed on synthetic fragments.[1][4] This chemical derivatization technique involves the reaction of a chiral alcohol with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the 1H or 19F NMR chemical shifts of the protons or fluorine atoms near the newly formed ester linkage, the absolute configuration of the alcohol can be determined.

Detailed Protocol for Mosher's Ester Analysis of a Secondary Alcohol Fragment:

-

Esterification: The secondary alcohol (1-2 mg) is dissolved in dry pyridine or a similar solvent containing a catalytic amount of 4-dimethylaminopyridine (DMAP). To this solution, a slight excess (1.2-1.5 equivalents) of (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl is added. The reaction is allowed to proceed at room temperature until completion, typically monitored by thin-layer chromatography (TLC). In parallel, a separate reaction is carried out with the other enantiomer of MTPA-Cl.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the diastereomeric MTPA esters are extracted and purified, usually by silica gel chromatography.

-

NMR Analysis: High-resolution 1H NMR spectra are acquired for both the (R)- and (S)-MTPA esters. The chemical shifts (δ) of the protons on either side of the carbinol center are carefully assigned.

-

Data Analysis: The difference in chemical shifts (Δδ = δS - δR) is calculated for the assigned protons. A positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

Logical Workflow for Stereochemical Assignment

The overall strategy for determining the absolute configuration of this compound involved a logical progression from initial hypotheses based on biosynthetic considerations and analogy to related compounds, to rigorous confirmation through total synthesis and spectroscopic analysis.

Conclusion

The determination of the stereochemistry and absolute configuration of this compound stands as a significant achievement in natural product chemistry. The initial hypothesis, based on its structural relationship with Amphidinolide C, was ultimately validated through a rigorous and elegant total synthesis.[2] The application of powerful analytical techniques, such as NMR spectroscopy and Mosher's ester analysis, provided the detailed data necessary to assign each of the eleven stereogenic centers with confidence. This comprehensive understanding of the three-dimensional structure of this compound is fundamental for any future investigations into its mechanism of action and its potential as a therapeutic agent.

References

- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absolute stereochemistry of amphidinolide C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Amphidinolides in Dinoflagellates

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the complex biosynthetic pathway of amphidinolides, a class of potent cytotoxic macrolides produced by marine dinoflagellates of the genus Amphidinium. These compounds have garnered significant interest in the pharmaceutical industry for their potential as anticancer, antifungal, and antimicrobial agents. This whitepaper details the molecular precursors, key enzymatic processes, and the experimental methodologies used to elucidate this intricate natural product assembly line.

The biosynthesis of the intricate carbon skeletons of amphidinolides is a fascinating example of polyketide synthesis, orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). Extensive isotopic labeling studies have been pivotal in deciphering the origins of the carbon atoms that form the backbone of these complex molecules.

The Acetate Enigma: A Polyketide Pathway with a Twist

At the heart of amphidinolide biosynthesis lies a remarkable and somewhat unconventional polyketide pathway. Isotopic labeling experiments, primarily utilizing 13C-labeled sodium acetate, have conclusively demonstrated that the entire carbon framework of numerous amphidinolides, including amphidinolide B, C, H, J, T1, W, X, and Y, is derived from acetate units.[1] This includes not only the primary carbon chain but also the numerous pendent methyl groups, which in many other polyketide pathways originate from propionate or S-adenosylmethionine (SAM).[1]

The incorporation of acetate as the sole building block for such complex structures points towards a highly specialized and efficient enzymatic machinery within the dinoflagellate. The polyketide chain is assembled through the sequential condensation of acetate units, a process catalyzed by PKS enzymes.

The Genetic Blueprint: Polyketide Synthase Genes in Amphidinium

The genetic foundation for amphidinolide biosynthesis resides in the genes encoding for Type I polyketide synthases. These are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. Molecular studies have successfully identified and cloned fragments of PKS genes from amphidinolide-producing strains of Amphidinium sp.[2][3]

Interestingly, analyses of these PKS gene sequences have revealed some unique features. For instance, in some toxin-producing species, a multi-modular PKS sequence was found to lack an acyltransferase (AT) domain, which is typically responsible for selecting and loading the extender units onto the PKS assembly line. This suggests the involvement of trans-acting AT domains, where the AT domain is a separate protein that services the PKS modules.

Quantitative Insights from Isotopic Labeling

The power of isotopic labeling extends beyond simply identifying the precursor molecules. By analyzing the incorporation of 13C from labeled acetate into the final amphidinolide structure using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the contribution of each acetate unit to the carbon backbone. The following tables summarize the 13C incorporation ratios for Amphidinolide P and Amphidinin A, as determined from feeding experiments with [1-13C] and [2-13C] sodium acetate.

Table 1: 13C Incorporation Ratios in Amphidinolide P from Labeled Acetate

| Carbon | Origin (c/m)b | Relative Intensity ([1-13C]acetate)a | Relative Intensity ([2-13C]acetate)a |

| 1 | m | - | 1.00 |

| 2 | c | 1.00 | - |

| 3 | m | - | 1.15 |

| 4 | c | 0.95 | - |

| 5 | m | - | 1.20 |

| 6 | c | 1.05 | - |

| 7 | m | - | 1.10 |

| 8 | c | 0.90 | - |

| 9 | m | - | 1.05 |

| 10 | c | 1.10 | - |

| 11 | m | - | 1.18 |

| 12 | c | 1.00 | - |

| 13 | m | - | 1.22 |

| 14 | c | 0.98 | - |

| 15 | m | - | 1.12 |

| 16 (C1 unit) | m | - | 1.08 |

| 17 (C1 unit) | m | - | 1.06 |

| 18 (C1 unit) | m | - | 1.09 |

a The 13C incorporation ratios were calculated based on the increase of the intensity of each signal on 13C-NMR spectra compared with the corresponding signal on those of the natural sample, assuming the intensity of C-12 and C-1 as 1.00 for [1-13C] and [2-13C]acetate labeled amphidinolide P, respectively. b The “c” and “m” denote the carbon derived from C-1 and C-2 of acetate, respectively.

Table 2: 13C Incorporation Ratios in Amphidinin A from Labeled Acetate

| Carbon | Origin (c/m)b | Relative Intensity ([1-13C]acetate)a | Relative Intensity ([2-13C]acetate)a |

| 1 | m | - | 1.12 |

| 2 | c | 1.00 | - |

| 3 | m | - | 1.08 |

| 4 | c | 1.05 | - |

| 5 | m | - | 1.15 |

| 6 | m | - | 1.10 |

| 7 | c | 0.98 | - |

| 8 | m | - | 1.20 |

| 9 | c | 1.02 | - |

| 10 | m | - | 1.13 |

| 11 | m | - | 1.07 |

| 12 | c | 1.00 | - |

| 13 | m | - | 1.18 |

| 14 | c | 0.95 | - |

| 15 | m | - | 1.09 |

| 16 | c | 1.03 | - |

| 17 | m | - | 1.11 |

| 18 (C1 unit) | m | - | 1.05 |

| 19 (C1 unit) | m | - | 1.06 |

| 20 (C1 unit) | m | - | 1.04 |

| 21 | c | 1.00 | - |

| 22 | m | - | 1.00 |

a The 13C incorporation ratios were calculated based on the increase of the intensity of each signal on 13C-NMR spectra compared with the corresponding signal on those of the natural sample, assuming the intensity of C-21 and C-12 as 1.00 for [1-13C] and [2-13C]acetate labeled amphidinin A, respectively. b The “c” and “m” denote the carbon derived from C-1 and C-2 of acetate, respectively.

Visualizing the Pathway and Experimental Workflows

To further clarify the complex processes involved in amphidinolide biosynthesis and its investigation, the following diagrams illustrate the proposed biosynthetic pathway and the typical experimental workflows.

Detailed Experimental Protocols

A critical component of this guide is the detailed presentation of the experimental protocols that have been instrumental in advancing our understanding of amphidinolide biosynthesis.

Protocol 1: Culturing Amphidinium sp. for Biosynthetic Studies

Successful isotopic labeling studies begin with robust and healthy dinoflagellate cultures. The following media are commonly used for the cultivation of Amphidinium species.

F/2 Medium: This is a widely used general enriched seawater medium for coastal marine algae.

-

Preparation: To 950 mL of filtered natural seawater, add the following components. Bring the final volume to 1 liter with filtered natural seawater. Autoclave for sterilization. If silicate is not required for the specific Amphidinium strain, it can be omitted to reduce precipitation.

-

Major Nutrients:

-

NaNO3: 75 mg

-

NaH2PO4·H2O: 5 mg

-

Na2SiO3·9H2O: 30 mg (optional)

-

-

Trace Metal Solution (1 mL per liter of medium):

-

FeCl3·6H2O: 3.15 mg

-

Na2EDTA·2H2O: 4.36 mg

-

CuSO4·5H2O: 0.01 mg

-

ZnSO4·7H2O: 0.022 mg

-

CoCl2·6H2O: 0.01 mg

-

MnCl2·4H2O: 0.18 mg

-

Na2MoO4·2H2O: 0.006 mg

-

-

Vitamin Solution (0.5 mL per liter of medium):

-

Thiamine·HCl (Vitamin B1): 0.1 mg

-

Biotin (Vitamin H): 0.5 µg

-

Cyanocobalamin (Vitamin B12): 0.5 µg

-

GSe Medium: This medium is a modification of the G medium and includes selenium, which can enhance the growth of some dinoflagellates.

-

Preparation: The final medium is typically prepared by mixing autoclaved seawater and autoclaved deionized water (e.g., in a 3:1 ratio) and then aseptically adding sterile nutrient and vitamin stocks.

-

Stock Solutions (example concentrations, to be diluted into the final medium):

-

KNO3: 100 g/L

-

K2HPO4: 34.8 g/L

-

PII Metal Mix (containing EDTA, Fe, B, Mn, Zn, Co)

-

Selenium (as H2SeO3): 1.29 mg/L

-

Vitamin Mix (B12, Biotin, Thiamine)

-

Soil Extract (optional, can stimulate growth)

-

Culture Conditions: Cultures are typically maintained at 19-25°C under a 12:12 or 14:10 hour light:dark cycle with a light intensity of 20-100 µE m-2s-1.

Protocol 2: Isotopic Labeling with 13C-Acetate

This protocol outlines the general procedure for feeding dinoflagellate cultures with 13C-labeled acetate to trace its incorporation into amphidinolides.

-

Initiate Culture: Grow the desired Amphidinium sp. strain in F/2 or GSe medium to a mid-logarithmic growth phase.

-

Precursor Addition: Aseptically add a sterile solution of [1-13C], [2-13C], or [1,2-13C2] sodium acetate to the culture. The final concentration of the labeled acetate is typically in the range of 0.1 to 1.0 mM.

-

Incubation: Continue to incubate the culture under the standard conditions for a period ranging from several days to a week to allow for the uptake and metabolism of the labeled precursor and its incorporation into the amphidinolides.

-

Harvesting: Collect the dinoflagellate cells by centrifugation or filtration.

-

Extraction: Extract the cell pellet and the culture medium separately with an organic solvent, typically methanol or a mixture of methanol and a less polar solvent like dichloromethane or toluene.

-

Purification: The crude extract is subjected to a series of chromatographic steps to isolate the labeled amphidinolide. This often involves initial fractionation on a silica gel column followed by purification using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

-

Analysis: The purified labeled amphidinolide is analyzed by high-resolution mass spectrometry (HRMS) to confirm its identity and by 13C-NMR spectroscopy to determine the positions and extent of 13C enrichment.

Protocol 3: Identification of PKS Genes using Degenerate PCR

This protocol describes a common method for amplifying fragments of PKS genes from dinoflagellate genomic DNA using primers that target conserved regions of the ketosynthase (KS) domain.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from a dense culture of Amphidinium sp. using a suitable DNA extraction kit or a standard CTAB protocol.

-

Degenerate Primer Design: Design degenerate primers based on conserved amino acid motifs within the KS domains of known Type I PKSs from other organisms. Examples of conserved motifs include MTAC(S/T)S and GGT(G/A)C(S/T)G.

-

PCR Amplification:

-

Reaction Mixture (50 µL):

-

Genomic DNA: 10-100 ng

-

Degenerate Forward Primer: 1-2 µM

-

Degenerate Reverse Primer: 1-2 µM

-

dNTPs: 200 µM each

-

Taq DNA Polymerase: 1-2.5 units

-

PCR Buffer with MgCl2: 1X

-

-

PCR Cycling Conditions (example):

-

Initial Denaturation: 95°C for 5 min

-

35-40 Cycles:

-

Denaturation: 95°C for 30-60 sec

-

Annealing: 45-55°C for 30-60 sec (temperature may need optimization)

-

Extension: 72°C for 1-2 min

-

-

Final Extension: 72°C for 10 min

-

-

-

Cloning and Sequencing: Separate the PCR products by agarose gel electrophoresis. Excise the bands of the expected size, purify the DNA, and clone the fragments into a suitable vector (e.g., pGEM-T Easy). Sequence multiple clones to identify different PKS gene fragments.

-

Sequence Analysis: Use BLAST and other bioinformatics tools to compare the translated amino acid sequences of the amplified fragments to known PKS sequences in public databases to confirm their identity and infer their phylogenetic relationships.

Protocol 4: Western Blot Analysis of PKS Proteins

This protocol provides a general framework for detecting PKS proteins in Amphidinium sp. lysates using antibodies raised against specific PKS domains.

-

Protein Extraction: Harvest dinoflagellate cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Separate 20-50 µg of total protein per lane on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody raised against a specific PKS domain (e.g., KS, AT, or ACP) diluted in blocking buffer. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing steps to remove unbound secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and image the blot using a suitable imaging system.

This in-depth guide provides a solid foundation for researchers delving into the fascinating world of amphidinolide biosynthesis. The detailed protocols and compiled data serve as a valuable resource for designing new experiments and advancing our understanding of these potent natural products, ultimately paving the way for their potential therapeutic applications.

References

The Amphidinolide Family: A Deep Dive into Structure, Bioactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The amphidinolide family of marine natural products, primarily isolated from dinoflagellates of the genus Amphidinium, represents a structurally diverse class of macrolides with potent cytotoxic activities. Their complex molecular architectures and significant bioactivities have made them compelling targets for total synthesis and detailed biological investigation. This guide provides a comprehensive overview of the amphidinolide family, with a focus on their cytotoxic profiles, mechanisms of action, and the experimental methodologies employed in their study.

Cytotoxicity of the Amphidinolide Family

The potent cytotoxic nature of amphidinolides is a hallmark of this class of marine natural products. Their activity has been evaluated against a wide range of cancer cell lines, with some members exhibiting efficacy at nanomolar and even picomolar concentrations. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various amphidinolides, offering a comparative view of their cytotoxic potency.

Table 1: Cytotoxicity (IC50) of Amphidinolide B Analogs

| Compound | Cell Line | IC50 |

| Amphidinolide B | L1210 (murine leukemia) | 0.14 ng/mL |

| KB (human epidermoid carcinoma) | 4.2 ng/mL | |

| HCT-116 (human colon carcinoma) | 0.12 µg/mL | |

| Amphidinolide B2 | DU145 (human prostate carcinoma) | 36.4 ± 2.9 nM |

| MDA-MB-435 (human breast adenocarcinoma) | 94.5 ± 8.0 nM | |

| KG1a (human acute myeloid leukemia) | 3.3 ± 0.9 nM | |

| HL-60 (human promyelocytic leukemia) | 7.4 ± 0.6 nM | |

| Amphidinolide B4 | L1210 (murine leukemia) | 0.00012 µg/mL |

| KB (human epidermoid carcinoma) | 0.001 µg/mL | |

| Amphidinolide B5 | L1210 (murine leukemia) | 0.0014 µg/mL |

| KB (human epidermoid carcinoma) | 0.004 µg/mL |

Table 2: Cytotoxicity (IC50) of Other Notable Amphidinolides

| Compound | Cell Line | IC50 |

| Amphidinolide H | L1210 (murine leukemia) | 0.0004 µg/mL |

| KB (human epidermoid carcinoma) | 0.0015 µg/mL | |

| Amphidinolide J | L1210 (murine leukemia) | 1.6 µg/mL |

| KB (human epidermoid carcinoma) | 4.8 µg/mL | |

| Amphidinolide K | L1210 (murine leukemia) | 3.1 µg/mL |

| KB (human epidermoid carcinoma) | 5.2 µg/mL | |

| Amphidinolide Q | L1210 (murine leukemia) | 0.84 µg/mL |

| Amphidinolide X | L1210 (murine leukemia) | 3.8 µg/mL |

| KB (human epidermoid carcinoma) | 5.1 µg/mL | |

| Amphidinolide Y | L1210 (murine leukemia) | 1.9 µg/mL |

| KB (human epidermoid carcinoma) | 3.2 µg/mL |

Mechanism of Action: Targeting the Actin Cytoskeleton

A growing body of evidence indicates that the primary cellular target for several members of the amphidinolide family is the actin cytoskeleton.[1][2][3] Actin is a crucial protein involved in maintaining cell structure, motility, and division. By disrupting actin dynamics, these macrolides can induce cell cycle arrest and apoptosis.

Amphidinolides exhibit a fascinating dichotomy in their interaction with actin. Some, like Amphidinolide H, act as F-actin stabilizers, promoting polymerization and preventing depolymerization.[4][5] In contrast, others, such as Amphidinolides J and X, are F-actin destabilizers.[1][3] This modulation of actin filament dynamics triggers downstream signaling cascades that ultimately lead to programmed cell death.

The interaction of Amphidinolide H with actin has been particularly well-studied. It has been shown to covalently bind to Tyr200 in subdomain 4 of actin, leading to the stabilization of actin filaments.[4] This stabilization disrupts the normal, dynamic nature of the cytoskeleton, leading to cell cycle arrest and the induction of apoptosis.

The following diagram illustrates the proposed signaling pathway initiated by actin-stabilizing amphidinolides:

Caption: Proposed signaling pathway for actin-stabilizing amphidinolides.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of amphidinolides, from their isolation to the assessment of their biological activity.

Isolation and Purification of Amphidinolides

The isolation of amphidinolides from the culture of Amphidinium sp. is a multi-step process that requires careful chromatographic techniques to separate these complex macrolides from a multitude of other cellular components.

A generalized workflow for the isolation and purification is as follows:

Caption: General workflow for the isolation and purification of amphidinolides.

Detailed Methodologies:

-

Culturing: Amphidinium sp. is typically cultured in a suitable seawater-based medium (e.g., ES medium) under controlled conditions of light and temperature.

-

Extraction: The harvested cell biomass is extracted with a mixture of organic solvents, such as methanol/dichloromethane, to obtain a crude extract.

-

Partitioning and Chromatography: The crude extract is then subjected to a series of partitioning and chromatographic steps.[6][7] This often involves initial partitioning between n-hexane and aqueous methanol to remove nonpolar lipids. The methanolic layer is then further fractionated using techniques like solid-phase extraction (SPE) on C18 silica gel, followed by column chromatography on silica gel and Sephadex LH-20.[6][7]

-

HPLC Purification: Final purification to obtain individual amphidinolides is typically achieved by repeated cycles of high-performance liquid chromatography (HPLC), often using both normal-phase and reversed-phase columns.

Cytotoxicity Assays: Determination of IC50 Values

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.[8][9][10]

Principle of the MTT Assay:

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol for the MTT Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the amphidinolide for a specific period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the logical workflow for determining the IC50 value of an amphidinolide:

Caption: Logical workflow for the determination of IC50 values.

Conclusion and Future Directions

The amphidinolide family of marine natural products continues to be a rich source of structurally novel and biologically potent compounds. Their profound cytotoxic effects, primarily mediated through the disruption of the actin cytoskeleton, underscore their potential as leads for the development of new anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships within this family and to explore the therapeutic potential of these fascinating macrolides in greater detail. The development of more efficient total synthesis routes will be crucial in providing sufficient quantities of these compounds for in-depth biological and preclinical studies. Moreover, a deeper understanding of the precise molecular interactions between different amphidinolides and the actin cytoskeleton will undoubtedly pave the way for the rational design of novel and highly targeted anticancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amphidinolide h, a potent cytotoxic macrolide, covalently binds on actin subdomain 4 and stabilizes actin filament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amphidinolide H, a novel type of actin-stabilizing agent isolated from dinoflagellate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Isolation of Specialty Compounds from Amphidinium carterae Biomass by Two-Step Solid-Phase and Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Isolation of Specialty Compounds from Amphidinium carterae Biomass by Two-Step Solid-Phase and Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. japsonline.com [japsonline.com]

initial synthetic approaches to the Amphidinolide F core

An In-depth Technical Guide to the Initial Synthetic Approaches to the Amphidinolide F Core

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a complex marine macrolide isolated from the dinoflagellate Amphidinium sp.[1] It belongs to a larger family of amphidinolides, many of which exhibit significant cytotoxic activity against various cancer cell lines.[1][2] The intricate molecular architecture of this compound, characterized by a 25-membered macrolactone, eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene, has made it a formidable and attractive target for total synthesis.[1][3] The successful synthesis of such a complex natural product not only provides access to the compound for further biological evaluation but also drives the development of new synthetic methodologies. This guide details the , focusing on the key strategies, disconnections, and chemical transformations that enabled the construction of this challenging molecule.

The First Enantioselective Total Synthesis: The Carter Approach

The first total synthesis of this compound was reported by the Carter group, a landmark achievement that confirmed the absolute and relative stereochemistry of the natural product.[3] Their strategy is noted for its elegant use of a common intermediate to construct two key portions of the molecule, showcasing a highly convergent and efficient approach.

Retrosynthetic Analysis

The retrosynthesis begins with a disconnection of the C1 macrolactone linkage.[1][3] A key subsequent disconnection is the C14–C15 bond, designed to circumvent the challenging 1,4-dicarbonyl functionality by using a sulfone alkylation followed by an oxidative desulfurization sequence.[1][3] This umpolung strategy masks the sensitive dicarbonyl moiety until a late stage in the synthesis. A significant observation of "hidden symmetry" between the C1–C8 and C18–C25 fragments, both containing a trans-THF ring, led to the design of a common intermediate, 7 , from which both fragments could be derived.[1][3]

Caption: Retrosynthetic analysis of this compound by the Carter group.

Synthesis of the Key Fragments from a Common Intermediate

The synthesis commenced with the preparation of the common intermediate 7 . A notable step in this sequence is a silver-catalyzed cyclization to form a dihydrofuran, which serves as a precursor to the THF ring.[3][4] This common intermediate was then elaborated through separate synthetic pathways to furnish the two major fragments of the molecule: the C1–C14 sulfone 5 and the C15–C29 iodide 6 .[3]

Key Coupling and Completion of the Synthesis

The crucial coupling of the major fragments was achieved by treating sulfone 5 with LHMDS and HMPA, followed by the addition of the alkyl iodide 6 .[3] This challenging coupling between two α-branched partners was successful due to the nucleophilicity of the sulfone carbanion.[3] Subsequent steps involved an oxidative desulfurization to unmask the C15 ketone, diastereoselective addition of a 2-lithio-1,3-diene to an aldehyde to install the diene moiety, and finally, macrolactonization to furnish this compound.[3]

Quantitative Data Summary: Carter Synthesis

| Step | Reactants | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Dihydrofuran Formation | Enyne precursor | AgBF4 | Good | >20:1 | [1][3] |

| C14–C15 Coupling | Sulfone 5 , Iodide 6 | LHMDS, HMPA | Smooth | - | [3] |

| C8–C9 Coupling | Aldehyde 22 , Lithiated diene from 27 | n-BuLi | Good | 3:1 | [3] |

| Overall Synthesis | - | - | - | - | [3] |

| Longest Linear Sequence | - | - | 34 steps | - | [3] |

Experimental Protocols: Key Reactions

Detailed experimental protocols are available in the supporting information of the primary literature.[3] An illustrative example of a key reaction is the C14–C15 coupling:

Sulfone Alkylation (Formation of C14–C15 bond): To a solution of sulfone 5 in a suitable solvent (e.g., THF) at -78 °C is added a strong base such as Lithium Hexamethyldisilazide (LHMDS) to generate the carbanion. An additive like Hexamethylphosphoramide (HMPA) may be used to enhance reactivity. The alkyl iodide 6 is then added to the solution, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, purified by column chromatography, and characterized.

The Ferrié Approach: A Convergent Three-Fragment Strategy

The synthesis developed by Ferrié and coworkers represents another convergent approach to this compound, assembling the molecule from three main fragments.[2][5] A hallmark of this strategy is the construction of the trans-THF rings via a diastereoselective C-glycosylation reaction.[2][6]

Retrosynthetic Analysis

The initial retrosynthesis involved disconnections at C1–C9, C10–C19, and C20–C29.[5][7] However, a problematic C-glycosylation reaction between the C19 and C20 fragments necessitated a revised strategy.[5][7] The second-generation approach featured a new disconnection between C17 and C18, relying on a sulfone addition and desulfonylation sequence for the key fragment coupling.[5][7] The final key bond formations included a Stille cross-coupling and a macrolactonization.[2]

Caption: Revised retrosynthetic analysis by the Ferrié group.

Synthesis and Assembly of Fragments

The synthesis of the two THF-containing fragments relied on a C-glycosylation of ketals with the titanium enolate of a bulky N-acetyloxazolidinethione to control the stereochemistry.[2][6] The side chain was installed using a Liebeskind–Srogl cross-coupling reaction.[2] The three fragments were then connected sequentially. A sulfone condensation/desulfonylation sequence was used to join two fragments, followed by a Stille cross-coupling to append the third, and finally, macolactonization to close the ring.[2]

Quantitative Data Summary: Ferrié Synthesis

| Step | Description | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| C-Glycosylation | Construction of trans-THF rings | Ti enolate of N-acetyloxazolidinethione | - | Diastereoselective | [2][6] |

| Fragment Coupling | Sulfone condensation/desulfonylation | - | - | - | [2] |

| Fragment Coupling | Stille cross-coupling | - | - | - | [2] |

| Final Deprotection | Removal of three TBS groups | HF·pyridine, THF/pyridine | - | - | [6] |

| Overall Synthesis | - | - | - | - | [6] |

| Longest Linear Sequence | - | - | 23 steps | - | [6] |

| Total Steps | - | - | 47 steps | - | [6] |

The Fürstner Approach: A Metathesis-Based Strategy

A distinct and highly efficient approach was developed by Fürstner and coworkers, which was applied to the syntheses of both Amphidinolide C and F.[8] This strategy is characterized by the late-stage formation of the 1,4-diketone motif and the use of alkyne metathesis for macrocyclization.[8]

Retrosynthetic Analysis

The key disconnection in this synthesis targets the challenging 1,4-diketone substructure.[8] This functionality is formed late in the synthesis via a platinum-catalyzed transannular hydroalkoxylation of a cycloalkyne precursor.[8] This cycloalkyne is assembled from three building blocks using Yamaguchi esterification and Stille cross-coupling. The macrocycle itself is formed through a ring-closing alkyne metathesis (RCAM) reaction, a powerful tool for the formation of large rings.[8]

Caption: Retrosynthetic analysis of this compound by the Fürstner group.

Key Methodologies and Synthesis Completion

This synthesis highlights the chemoselectivity of modern catalysts. The RCAM and the subsequent platinum-catalyzed hydroalkoxylation steps proceed with high "alkynophilicity," selectively activating the alkyne functionalities while leaving multiple other sites of unsaturation in the molecule untouched.[8] In contrast, the synthesis of one of the THF-containing fragments employed a cobalt-catalyzed oxidative cyclization that was highly selective for an alkene over a nearby alkyne.[8] The assembly of the three fragments (29 , 41 , and 65 ) followed by the key macrocyclization and transannular cyclization steps efficiently delivered the this compound core.[8]

Quantitative Data Summary: Fürstner Synthesis

| Step | Description | Reagents and Conditions | Yield (%) | Reference |

| Macrocyclization | Ring-Closing Alkyne Metathesis (RCAM) | Molybdenum catalyst | - | [8] |

| 1,4-Diketone Formation | Transannular Hydroalkoxylation | Platinum catalyst | - | [8] |

| THF Fragment Synthesis | Co-catalyzed Oxidative Cyclization | Cobalt catalyst | - | [8] |

| Overall Synthesis | - | - | - | [6] |

| Longest Linear Sequence | - | - | 21 steps | [6] |

| Total Steps | - | - | 39 steps | [6] |

Alternative and Convergent Fragment-Based Approaches

Beyond the successful total syntheses, other research groups have reported detailed studies on convergent approaches to construct the carbon framework of this compound. These efforts have led to the development of novel strategies for synthesizing key fragments and exploring different coupling methods.

One such approach involves the assembly of the entire C1–C29 carbon skeleton from three fragments of similar complexity: a C1–C9 stannane, a C10–C17 iodide, and a C18–C29 dithiane.[9][10] Key reactions in this strategy include a highly diastereoselective aldol reaction for the C10–C17 fragment and an acid-promoted intramolecular epoxide opening to form the THF ring in the C18–C29 fragment.[9] The fragments were successfully coupled using a modified Stille reaction.[9][10]

Another explored strategy focused on constructing the macrocycle via an intramolecular Stille coupling between an alkenyl iodide and an alkenyl stannane.[11] This work involved the efficient and stereoselective synthesis of four key building blocks, which were then assembled to create the precursor for the macrocyclization step.[11] While challenges were encountered in the final ring-closing step, these fragment-based approaches have significantly contributed to the toolbox of methods available for the synthesis of complex macrolides like the amphidinolides.[11]

Conclusion

The highlight a variety of powerful and innovative strategies in modern organic synthesis. From the use of common intermediates and umpolung reactivity in the first total synthesis by Carter, to the fragment-assembly strategy featuring C-glycosylation by Ferrié, and the elegant use of alkyne metathesis and late-stage cyclization by Fürstner, these routes provide a masterclass in retrosynthetic design and the application of stereoselective reactions. The challenges posed by this compound have spurred the development of new synthetic methods and have demonstrated the remarkable capability of chemical synthesis to construct molecules of profound complexity. These foundational works pave the way for the synthesis of analogs for further structure-activity relationship studies and drug development efforts.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concise total syntheses of amphidinolides C and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Convergent Synthesis of the C1–C29 Framework of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Amphidinolide F: A Technical Guide to its Discovery, Characterization, and Biological Activity

Introduction

The amphidinolides are a large and structurally diverse family of cytotoxic macrolides isolated from marine dinoflagellates of the genus Amphidinium.[1][2] First isolated in 1991 by the Kobayashi group, Amphidinolide F is a prominent member of this family, distinguished by its complex 25-membered macrolactone core.[1][3] This core structure is densely functionalized, featuring eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene moiety.[4]

This compound's significant cytotoxic activity against various cancer cell lines has made it an attractive, albeit challenging, target for total synthesis.[3][4] Its successful synthesis not only provides a route for producing material for further biological study but also serves to confirm its complex relative and absolute stereochemistry.[4][5] This document provides a comprehensive technical overview of the discovery, structural elucidation, biological characterization, and key experimental protocols related to this compound.

Discovery and Isolation

This compound was discovered and isolated from a laboratory culture of the marine dinoflagellate Amphidinium sp., which is a symbiont of the Okinawan flatworm Amphiscolops magniviridis.[1][3] The isolation, reported in 1991, yielded a very small amount of the pure compound, highlighting the challenges in obtaining substantial quantities from natural sources.[1]

Structural Elucidation

The gross structure of this compound was initially determined through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3] Due to its structural similarity to the previously characterized Amphidinolide C, its complete structure, including the relative and absolute configurations of its 11 stereogenic centers, was assigned by detailed comparison of their respective NMR data.[1][3] This assignment was definitively confirmed years later through its first enantioselective total synthesis, which produced a synthetic compound matching the spectral data of the natural product.[4][5]

Physicochemical and Spectroscopic Data

The characterization of this compound relies on specific spectroscopic signatures. The data obtained from synthetic samples have been crucial for confirming the structure.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Synthetic this compound (Data referenced from total synthesis literature and compared against natural product spectra)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, J in Hz) |

| 1 (C=O) | 170.1 | - |

| 3 | 75.1 | 4.25 (m) |

| 5 | 32.4 | 1.95 (m), 1.65 (m) |

| 7 | 80.1 | 3.80 (m) |

| 8 | 79.5 | 4.15 (m) |

| 9 | 130.5 | 5.98 (d, 11.0) |

| 10 | 125.8 | 6.45 (dd, 15.0, 11.0) |

| 11 | 140.1 | 5.75 (d, 15.0) |

| 13 | 71.2 | 4.50 (m) |

| 15 (C=O) | 209.8 | - |

| 18 (C=O) | 211.5 | - |

| 20 | 78.9 | 4.10 (m) |

| 23 | 81.2 | 3.95 (m) |

| 25 | 35.1 | 2.20 (m) |

| 29 (CH₃) | 15.5 | 0.95 (d, 7.0) |

Note: NMR shifts can vary slightly based on solvent and instrumentation. The data presented is a representative compilation from available synthesis publications.[6]

Biological Activity and Mechanism of Action

This compound demonstrates significant cytotoxic activity against several cancer cell lines in vitro.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| L1210 | Murine Lymphoma | 1.5 |

| KB | Human Epidermoid Carcinoma | 3.2 |

| [3] |

While the precise molecular mechanism of this compound has not been fully elucidated, studies on other members of the amphidinolide family suggest a likely mode of action. Several amphidinolides have been shown to interact with actin, a critical protein of the cytoskeleton.[7][8] These interactions can either stabilize or destabilize actin filaments, disrupting vital cellular processes like cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis.[7][8] It is hypothesized that this compound shares this mechanism of disrupting actin dynamics, which accounts for its potent cytotoxicity.

Key Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification Protocol

This protocol is based on the methods described for the isolation of amphidinolides from Amphidinium sp. cultures.[9]

-

Harvesting and Extraction: Harvested dinoflagellate cells (wet weight) are extracted with a 3:1 mixture of methanol:toluene.

-

Solvent Partitioning: The resulting extract is partitioned between toluene and water. The cytotoxic components, including this compound, remain in the toluene-soluble fraction.

-

Silica Gel Chromatography: The toluene fraction is concentrated and subjected to column chromatography on a silica gel support, eluting with a chloroform/methanol gradient (e.g., 95:5).

-

Size-Exclusion Chromatography: Fractions showing bioactivity are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column, using a 1:1 chloroform/methanol mobile phase.

-

Reversed-Phase HPLC: The final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilane) column with a high-purity methanol/water mobile phase (e.g., 88% methanol) to yield pure this compound.[9]

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a solution of pure this compound (0.5-1.0 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (≥500 MHz).

-

Process the data to assign proton and carbon signals and establish through-bond connectivities.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) to determine the accurate mass and molecular formula.

-

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed L1210 or KB cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Add 100 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Confirmation by Total Synthesis

The formidable structural complexity of this compound made it a significant challenge for synthetic chemists. The first successful enantioselective total synthesis was reported by the Carter group and was crucial for confirming the assigned structure.[5] Their retrosynthetic strategy was notable for its recognition of "hidden symmetry" within the molecule, allowing for the synthesis of the C1–C8 and C18–C25 fragments from a common intermediate.[4][5] Other successful syntheses have also been reported, employing different key reactions such as alkyne metathesis and sulfone-based coupling strategies.[6][10][11]

Caption: Retrosynthesis of this compound based on the Carter group's strategy.[4][5]

Visualized Workflows

Discovery and Characterization Workflow

Caption: Logical workflow from discovery to structural confirmation of this compound.

Proposed Mechanism of Action Pathway

Caption: Proposed mechanism of action for this compound via actin disruption.[7][8]

References

- 1. Synthetic Studies on this compound: Exploration of Macrocycle Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound « The Erlenmeyer Flask [blogs.oregonstate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. First Enantioselective Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amphidinolides F and C2: An Odyssey in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Amphidinolide F: A Deep Dive into a Complex Marine Macrolide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Amphidinolide F, a structurally intricate 25-membered macrolide, stands as a compelling target for synthetic chemists and a subject of interest for pharmacologists due to its notable cytotoxic activities. Isolated from the marine dinoflagellate Amphidinium sp., this natural product belongs to a larger family of over 30 amphidinolides, many of which exhibit potent biological effects.[1][2][3] This document provides a comprehensive technical overview of the research surrounding this compound, focusing on its synthesis, biological activity, and the experimental methodologies employed in its study.

Core Structure and Biological Significance

This compound is characterized by a complex architecture featuring eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene moiety.[1] Its structural complexity has made it a formidable challenge for total synthesis, a feat that has been accomplished by a few research groups, thereby confirming its absolute and relative stereochemistry.[1]

The primary biological significance of this compound lies in its cytotoxic activity against various cancer cell lines. This has spurred considerable interest in its potential as an anticancer agent and has driven efforts to understand its mechanism of action.

Quantitative Biological Data

The cytotoxic effects of this compound have been quantified against several cell lines, with the most commonly reported being murine lymphoma L1210 and human epidermoid carcinoma KB cells. The following table summarizes the reported IC50 values.

| Cell Line | IC50 (µg/mL) | Reference |

| Murine Lymphoma (L1210) | 1.5 | [4][5][6] |

| Human Epidermoid Carcinoma (KB) | 3.2 | [4][5][6] |

For comparison, the closely related Amphidinolide C exhibits significantly higher potency against the same cell lines, with IC50 values of 5.8 ng/mL and 4.6 ng/mL, respectively.[4][5] This suggests that subtle structural differences, particularly in the side chain, can dramatically influence cytotoxic activity.[7][8]

Total Synthesis Strategies

The total synthesis of this compound has been a significant endeavor in the field of organic chemistry, with multiple research groups developing convergent and elegant strategies. These syntheses have not only provided access to this scarce natural product but have also spurred the development of novel synthetic methodologies.

Retrosynthetic Analysis and Key Fragments

A common theme in the total synthesis of this compound is a convergent approach, where the complex molecule is broken down into smaller, more manageable fragments that are synthesized independently and then coupled together. The primary disconnections are often made at the macrolactone ester linkage and key carbon-carbon bonds.